molecular formula C15H19N5O3 B4559258 1-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(3-nitrophenyl)urea

1-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(3-nitrophenyl)urea

Cat. No.: B4559258
M. Wt: 317.34 g/mol
InChI Key: DJSLYTIGNVZZSX-UHFFFAOYSA-N
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Description

1-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(3-nitrophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. It features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The compound also contains a nitrophenyl group, which is a benzene ring substituted with a nitro group (-NO2). This combination of functional groups endows the compound with unique chemical and biological properties.

Scientific Research Applications

1-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(3-nitrophenyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(3-nitrophenyl)urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with ethyl and methyl groups to form 1-ethyl-3-methyl-1H-pyrazole.

    Urea formation: The alkylated pyrazole is reacted with an isocyanate derivative to form the urea linkage.

    Nitration: Finally, the nitrophenyl group is introduced through a nitration reaction using nitric acid and sulfuric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(3-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 1-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting gene expression: Influencing the expression of genes involved in various biological processes.

The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(3-nitrophenyl)urea can be compared with other similar compounds, such as:

    1-(3-methyl-1H-pyrazol-4-yl)ethanone: A pyrazole derivative with similar structural features but lacking the nitrophenyl group.

    3-nitrophenylurea: A urea derivative with a nitrophenyl group but lacking the pyrazole ring.

    1-ethyl-3-methyl-1H-pyrazole: A pyrazole derivative with ethyl and methyl groups but lacking the urea and nitrophenyl groups.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties not found in the individual components.

Properties

IUPAC Name

1-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-4-19-9-14(11(3)18-19)10(2)16-15(21)17-12-6-5-7-13(8-12)20(22)23/h5-10H,4H2,1-3H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSLYTIGNVZZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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